N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
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Overview
Description
“N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide” is a chemical compound with the empirical formula C14H11ClN2S . It has been used in the synthesis of various derivatives of benzothiazole, which have been evaluated for their pharmacological properties .
Synthesis Analysis
The synthesis of this compound and its derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, compound 3 and an appropriate aromatic acid were dissolved in phosphorus oxychloride and refluxed for 20 hours to synthesize N-(6-chlorobenzo[d]thiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 3405 cm-1 (NH) and 1686 cm-1 (C=O) . The 1H NMR spectrum shows signals corresponding to the aromatic protons and the NH proton .Chemical Reactions Analysis
The chemical reactions involving this compound mainly involve its use as a starting material for the synthesis of various benzothiazole derivatives .Physical And Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 226.68 .Scientific Research Applications
Synthesis and Biological Activities
A variety of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, have been synthesized and evaluated for their cytotoxic and antimicrobial activities. Notably, some compounds within this series have demonstrated significant cytotoxicity against cancer cell lines such as A549, MCF7-MDR, and HT1080. Additionally, these compounds exhibited moderate inhibitory effects on the growth of bacteria like Staphylococcus aureus and various fungi (Nam, Dung, Thuong, & Hien, 2010).
Antitumor Activity
Research has also explored the antitumor potential of similar compounds. For example, certain benzothiazole derivatives have shown significant antitumor effects, providing a foundation for the search for new anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).
Structural and Physicochemical Characterization
Studies on novel benzothiazoles like 2-chloro-N-(benzothiazol-2-yl)benzamide have involved characterizing their structure through methods like IR, 1H- and 13C-NMR spectroscopy, and X-ray diffraction. These studies provide detailed insights into the physical and chemical properties of these compounds (Ćaleta, Cinčić, Karminski-Zamola, & Kaitner, 2008).
In Vivo Diuretic Activity
Some benzothiazole derivatives have been synthesized and screened for in vivo diuretic activity. Among these, certain compounds have shown promise as potential candidates for diuretic applications (Yar & Ansari, 2009).
Corrosion Inhibition
Benzothiazole derivatives have been evaluated for their effectiveness as corrosion inhibitors for materials like steel in acidic environments. Their ability to adsorb onto surfaces and provide protection against corrosion is a key area of interest in materials science (Hu et al., 2016).
Mechanism of Action
While the exact mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is not specified, benzothiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities. These activities are believed to be mediated chiefly through the inhibition of the biosynthesis of prostaglandins .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c15-10-6-7-11-12(8-10)19-14(16-11)17-13(18)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLMENCYPRHQAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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